An In-Depth Technical Guide to Methyl 1,5-naphthyridine-4-carboxylate (CAS 1935334-33-0): Synthesis, Characterization, and Applications
An In-Depth Technical Guide to Methyl 1,5-naphthyridine-4-carboxylate (CAS 1935334-33-0): Synthesis, Characterization, and Applications
Executive Summary: The 1,5-naphthyridine scaffold is a "privileged" heterocyclic motif, recognized for its prevalence in a wide array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and rigid planar structure make it a cornerstone for the development of novel therapeutics and organic electronics. This guide focuses on a specific derivative, Methyl 1,5-naphthyridine-4-carboxylate (CAS 1935334-33-0), a key building block for advanced chemical synthesis. Due to the limited availability of direct experimental data for this specific ester, this document, written from the perspective of a Senior Application Scientist, provides a comprehensive overview based on established chemical principles and data from closely related analogues. We will explore a robust proposed synthesis, predict its spectral characteristics, and discuss its potential applications in medicinal chemistry and materials science, grounding all claims in authoritative literature.
Core Molecular Attributes and Predicted Properties
Methyl 1,5-naphthyridine-4-carboxylate is a derivative of the parent 1,5-diazanaphthalene ring system. The introduction of a methyl carboxylate group at the C4 position significantly influences its reactivity and potential for further chemical modification, making it a valuable intermediate for creating more complex molecules.
Physicochemical Properties
While specific experimental data for melting point and solubility are not widely published, we can infer key properties. The parent 1,5-naphthyridine-4-carboxylic acid is known to have poor solubility in many common solvents due to strong intermolecular hydrogen bonding and π-stacking interactions that create high lattice energy.[3] The conversion of the carboxylic acid to its methyl ester is a standard medicinal chemistry strategy to disrupt this hydrogen bonding network, which should predictably increase its solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
| Property | Value | Source |
| CAS Number | 1935334-33-0 | [4] |
| Molecular Formula | C₁₀H₈N₂O₂ | Inferred from structure |
| Molecular Weight | 188.18 g/mol | [5] |
| Appearance | Predicted to be a solid at room temperature |
Predicted Spectroscopic Profile
Direct spectral data for this compound is scarce. However, a detailed analysis of published data for similar 1,5-naphthyridine derivatives allows for a confident prediction of its key spectroscopic signatures.[6][7] This predictive analysis is crucial for researchers to confirm the identity and purity of the synthesized compound.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the naphthyridine core and the three protons of the methyl ester. The two nitrogen atoms in the rings are electron-withdrawing, which will deshield the adjacent protons, shifting them downfield. Protons H-2, H-8, and H-6 will likely appear at the lowest field.
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¹³C NMR Spectroscopy: The carbon spectrum will be characterized by eight signals for the aromatic carbons of the naphthyridine core, one for the ester carbonyl carbon (expected around 165-170 ppm), and one for the methyl group carbon (expected around 52-55 ppm).
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Mass Spectrometry (HRMS): High-resolution mass spectrometry (electrospray ionization, ESI) is expected to show a prominent protonated molecular ion [M+H]⁺. The primary fragmentation pathway for the 1,5-naphthyridine ring typically involves the loss of hydrogen cyanide (HCN) and acetylene (C₂H₂).[7]
| Parameter | Predicted Value | Rationale / Notes |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.2 (H-2), ~9.0 (H-8), ~8.8 (H-6), ~8.2 (H-3), ~7.8 (H-7), ~4.1 (s, 3H, -OCH₃) | Chemical shifts are estimated based on analogous structures.[6] Multiplicities will be complex (doublets, doublets of doublets) due to proton-proton coupling. The methyl group will be a sharp singlet. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~166 (C=O), ~155-120 (Aromatic C), ~53 (-OCH₃) | Eight distinct signals are expected for the aromatic carbons. |
| HRMS (ESI-TOF) | [M+H]⁺ calculated for C₁₀H₉N₂O₂⁺: 189.0659 | Expected to be the base peak in the ESI+ spectrum. |
Proposed Synthesis and Mechanistic Rationale
Caption: Proposed multi-step synthesis of Methyl 1,5-naphthyridine-4-carboxylate.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Chloro-1,5-naphthyridine (Chlorination)
This step converts the naphthyridinone into a more reactive chloro derivative, which is an excellent leaving group for subsequent nucleophilic substitution.
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Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting heterocyclic ketones (amides) into their corresponding chloro derivatives.[8] The reaction proceeds via the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion.
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Protocol:
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To a round-bottom flask, add 1,5-naphthyridin-4(1H)-one (1.0 eq).
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Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) under a nitrogen atmosphere.
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Heat the mixture to reflux (approx. 105 °C) for 3-5 hours, monitoring the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.
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The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
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Purify the crude product by recrystallization or column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
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Step 2: Synthesis of 1,5-Naphthyridine-4-carbonitrile (Cyanation)
This is a nucleophilic aromatic substitution (SₙAr) reaction where the chloro group is displaced by a cyanide ion.
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Rationale: The electron-withdrawing nitrogen atoms of the naphthyridine ring activate the C4 position towards nucleophilic attack, facilitating the displacement of the chloride by the cyanide nucleophile. A polar aprotic solvent like DMSO is used to solvate the cation (Na⁺) while leaving the cyanide anion highly reactive.
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Protocol:
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In a flask, dissolve 4-chloro-1,5-naphthyridine (1.0 eq) in dimethyl sulfoxide (DMSO).
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Add sodium cyanide (NaCN, 1.2-1.5 eq) to the solution.
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Heat the mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.
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After completion, cool the reaction mixture and pour it into cold water.
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The product will precipitate. Collect the solid by filtration, wash thoroughly with water to remove residual DMSO and salts, and dry.
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Step 3: Synthesis of 1,5-Naphthyridine-4-carboxylic acid (Hydrolysis)
The nitrile functional group is hydrolyzed under acidic conditions to the corresponding carboxylic acid.
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Rationale: Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid.
-
Protocol:
-
Suspend 1,5-naphthyridine-4-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water (e.g., 6M HCl).
-
Heat the suspension to reflux (approx. 100-110 °C) for 6-12 hours. The reaction progress can be monitored by the evolution of ammonia gas ceasing.
-
Cool the solution to room temperature.
-
Carefully adjust the pH to ~3-4 with an aqueous solution of sodium hydroxide.
-
The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.[3]
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Step 4: Synthesis of Methyl 1,5-naphthyridine-4-carboxylate (Esterification)
The final step involves the conversion of the carboxylic acid to the target methyl ester.
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Rationale: Reacting the carboxylic acid with thionyl chloride (SOCl₂) first converts it to a highly reactive acyl chloride intermediate. This intermediate readily reacts with methanol in the next step to form the ester, with the evolution of HCl and SO₂ gas driving the reaction to completion. This method is often preferred over Fischer esterification for its faster reaction times and irreversible nature.
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Protocol:
-
Suspend 1,5-naphthyridine-4-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂, 5.0 eq) and add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 75 °C) for 1-2 hours until a clear solution is formed.
-
Cool the mixture and remove the excess SOCl₂ under reduced pressure.
-
Carefully add anhydrous methanol (MeOH) to the resulting acyl chloride residue at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography if necessary.
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Potential Applications and Biological Significance
The true value of Methyl 1,5-naphthyridine-4-carboxylate lies in its role as a versatile intermediate for developing high-value molecules. The ester can be easily hydrolyzed back to the acid for amide couplings or reduced to the corresponding alcohol, providing multiple handles for diversification.
Caption: Relationship between the 1,5-naphthyridine core and its key biological targets.
Medicinal Chemistry
The 1,5-naphthyridine nucleus is a well-established pharmacophore. Derivatives have demonstrated potent activity across several therapeutic areas, making this scaffold a prime candidate for drug discovery campaigns.[1]
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TGF-β Receptor Inhibition: Derivatives of 1,5-naphthyridine have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5.[10] The TGF-β signaling pathway is implicated in cancer cell proliferation and fibrosis, making ALK5 an important therapeutic target. The title compound is an ideal starting point for synthesizing libraries of amides and other derivatives to explore structure-activity relationships (SAR) for ALK5 inhibition.
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Anticancer (Topoisomerase Inhibition): Fused 1,5-naphthyridine systems, such as benzo[b][1][9]naphthyridines, have shown significant cytotoxicity against cancer cell lines by inhibiting topoisomerase I or II, enzymes essential for DNA replication.[9][11] The core structure can be elaborated to mimic these more complex, clinically relevant molecules.
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Antibacterial Agents: While the related 1,8-naphthyridine isomer is more famous (e.g., nalidixic acid), 1,5-naphthyridine derivatives have also demonstrated promising antibacterial activity, often by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][12]
| Biological Target | Example Activity of Related Derivatives | Therapeutic Area | Reference(s) |
| ALK5 (TGF-βRI) | IC₅₀ = 4 nM and 6 nM for pyrazole derivatives | Oncology, Fibrosis | [10] |
| Topoisomerase I | IC₅₀ = 1.7 µM for an indeno[1][9]naphthyridine | Oncology | [11] |
| Bacterial Gyrase | IC₅₀ = 1.02 µM for a hydroxyl-substituted derivative | Infectious Disease | [12] |
Materials Science
The rigid, electron-deficient nature of the 1,5-naphthyridine ring makes it an excellent component for organic electronic materials.
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Organic Light-Emitting Diodes (OLEDs): The 1,5-naphthyridine core can act as a high-affinity bidentate ligand for metal ions (e.g., Al³⁺, Ir³⁺) to form stable metal chelates used as emissive or electron-transporting layers in OLEDs.[13] Its derivatives have been incorporated into Thermally Activated Delayed Fluorescence (TADF) emitters, achieving high external quantum efficiencies (EQE) exceeding 25%.[13] The title compound can be functionalized to tune the electronic properties for creating novel ligands and emitters.
Conclusion and Future Directions
Methyl 1,5-naphthyridine-4-carboxylate, CAS 1935334-33-0, stands out as a high-potential building block for researchers in drug discovery and materials science. While direct experimental data is limited, a robust synthetic pathway can be proposed based on fundamental organic reactions, and its physicochemical and spectral properties can be confidently predicted from established principles.
Future work should focus on the experimental validation of the proposed synthesis and the full spectroscopic characterization of the compound. Subsequent exploration of its reactivity will unlock its potential for creating diverse chemical libraries targeting kinases, topoisomerases, and other enzymes. For material scientists, this compound serves as a foundational scaffold for designing novel ligands and emitters with tailored photophysical properties for next-generation electronic devices.
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Fuertes, M., Masdeu, C., Martin-Encinas, E., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]
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Gellibert, F., Woolven, J., Fouchet, M. H., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. Available at: [Link]
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Masdeu, C., Fuertes, M., Martin-Encinas, E., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Available at: [Link]
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Al-dujaili, A. H., & Al-Janabi, M. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Available at: [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]
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